- Process for preparation of main ring of quinolone, China, , ,

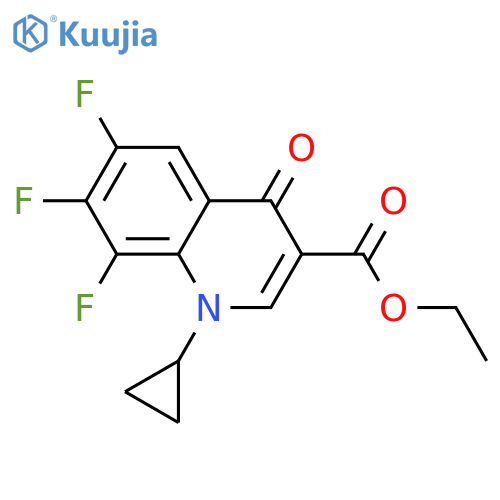

Cas no 94242-51-0 (1-Cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acid Ethyl Ester)

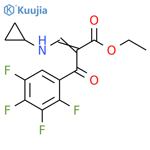

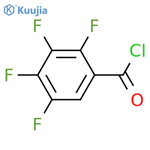

94242-51-0 structure

Nome do Produto:1-Cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acid Ethyl Ester

N.o CAS:94242-51-0

MF:C15H12F3NO3

MW:311.25589466095

CID:752356

1-Cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acid Ethyl Ester Propriedades químicas e físicas

Nomes e Identificadores

-

- 1-Cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acid Ethyl Ester

- 1-CYCLOPROPYL-6,7,8-TRIFLUORO-1,4-DIHYDRO-4-OXO-3-QUINOLINECARBOXYLIC ACID ETHYL ESTER,YELLOW SOLID

- 3-Quinolinecarboxylic acid,1-cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-, ethyl ester

- ethyl 1-cyclopropyl-6,7,8-trifluoro-4-oxoquinoline-3-carboxylate

- 1-cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid ethylester

- ethyl 1-cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylate

- Ethyl 1-cyclopropyl-6,7,8-trifluoro-4-oxo-1,4-dihydro-3-quinolinecarboxylate

- ethyl 1-cyclopropyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate

- Moxifloxacin Impurity 1

- Ethyl 1-cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate

-

- Inchi: 1S/C15H12F3NO3/c1-2-22-15(21)9-6-19(7-3-4-7)13-8(14(9)20)5-10(16)11(17)12(13)18/h5-7H,2-4H2,1H3

- Chave InChI: FGICMAMEHORFNK-UHFFFAOYSA-N

- SMILES: O=C(C1C(=O)C2C(=C(C(=C(C=2)F)F)F)N(C2CC2)C=1)OCC

Propriedades Computadas

- Massa Exacta: 311.07700

Propriedades Experimentais

- PSA: 48.30000

- LogP: 2.93040

1-Cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acid Ethyl Ester Preçomais >>

| Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |

|---|---|---|---|---|---|---|---|---|

| TRC | C988795-50mg |

1-Cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acid Ethyl Ester |

94242-51-0 | 50mg |

$322.00 | 2023-05-18 | ||

| TRC | C988795-250mg |

1-Cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acid Ethyl Ester |

94242-51-0 | 250mg |

$1355.00 | 2023-05-18 | ||

| Chemenu | CM328528-10g |

1-cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinoline carboxylic acid ethyl ester |

94242-51-0 | 95% | 10g |

$3077 | 2024-07-19 | |

| 1PlusChem | 1P00GXY5-100mg |

1-cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinoline carboxylic acid ethyl ester |

94242-51-0 | 95% | 100mg |

$528.00 | 2024-04-19 | |

| A2B Chem LLC | AH89693-25mg |

1-cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinoline carboxylic acid ethyl ester |

94242-51-0 | 95% | 25mg |

$159.00 | 2024-07-18 | |

| TRC | C988795-25mg |

1-Cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acid Ethyl Ester |

94242-51-0 | 25mg |

$173.00 | 2023-05-18 | ||

| A2B Chem LLC | AH89693-100mg |

1-cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinoline carboxylic acid ethyl ester |

94242-51-0 | 95% | 100mg |

$481.00 | 2024-07-18 | |

| Chemenu | CM328528-25g |

1-cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinoline carboxylic acid ethyl ester |

94242-51-0 | 95% | 25g |

$6154 | 2024-07-19 | |

| TRC | C988795-10mg |

1-Cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acid Ethyl Ester |

94242-51-0 | 10mg |

$ 81.00 | 2023-09-08 | ||

| TRC | C988795-100mg |

1-Cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acid Ethyl Ester |

94242-51-0 | 100mg |

$603.00 | 2023-05-18 |

1-Cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acid Ethyl Ester Método de produção

Synthetic Routes 1

Condições de reacção

1.1 Reagents: Potassium carbonate Solvents: Toluene ; rt → reflux; 6 h, reflux

Referência

Synthetic Routes 2

Condições de reacção

1.1 Reagents: Sodium fluoride Solvents: N-Methyl-2-pyrrolidone

Referência

- Preparation of 3-amino-2-(het)aroylacrylic acid derivatives, Germany, , ,

Synthetic Routes 3

Condições de reacção

Referência

- Antibacterial 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(3-oxo-1-piperazinyl)-3-quinolinecarboxylic acids, Federal Republic of Germany, , ,

Synthetic Routes 4

Condições de reacção

1.1 Reagents: Potassium tert-butoxide Solvents: tert-Butanol

Referência

- 1-Substituted 7-[3-[(ethylamino)methyl]-1-pyrrolidinyl]-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids. New quantitative structure activity relationships at N1 for the quinolone antibacterials, Journal of Medicinal Chemistry, 1988, 31(5), 991-1001

Synthetic Routes 5

Condições de reacção

1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide

Referência

- Cycloaracylation of enamines. I. Synthesis of 4-quinolone-3-carboxylic acids, Liebigs Annalen der Chemie, 1987, (1), 29-37

Synthetic Routes 6

Condições de reacção

1.1 Reagents: Potassium carbonate Solvents: Toluene ; rt → reflux; 8 h, reflux

Referência

- Process for the preparation of dihydroquinolone carboxylates, China, , ,

Synthetic Routes 7

Condições de reacção

1.1 Reagents: Potassium tert-butoxide Solvents: tert-Butanol ; 5 h, 90 °C

Referência

- Quinolone carboxylic acid compound and intermediate, preparation method and application thereof in preparation of anti-gram-positive bacteria or anti-gram-negative bacteria drugs, China, , ,

Synthetic Routes 8

Condições de reacção

1.1 Catalysts: Acetic anhydride

1.2 Solvents: Dimethyl sulfoxide

1.2 Solvents: Dimethyl sulfoxide

Referência

- Diethyl Malonate, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, ,

Synthetic Routes 9

Condições de reacção

Referência

- 7-(3-Aryl-1-piperazinyl)- and 7-(3-cyclohexyl-1-piperazinyl)quinolone-3-carboxylic acids, Federal Republic of Germany, , ,

Synthetic Routes 10

Condições de reacção

1.1 Solvents: Acetic anhydride ; 2 h, 150 °C; 150 °C → 80 °C

1.2 Solvents: tert-Butanol ; 80 °C → 10 °C; 10 °C; 0.5 h, 10 °C; 10 °C → 45 °C; overnight, 45 °C

1.3 Reagents: Potassium tert-butoxide Solvents: tert-Butanol ; overnight, 50 °C

1.2 Solvents: tert-Butanol ; 80 °C → 10 °C; 10 °C; 0.5 h, 10 °C; 10 °C → 45 °C; overnight, 45 °C

1.3 Reagents: Potassium tert-butoxide Solvents: tert-Butanol ; overnight, 50 °C

Referência

- Process for preparation of 1-cyclopropyl-6,8-difluoro-1,4-dihydro-7-[(4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl]-4-oxo-3-quinolinecarboxylic acid, China, , ,

Synthetic Routes 11

Condições de reacção

1.1 Reagents: Sodium hydride

Referência

- Potent non-6-fluoro-substituted quinolone antibacterials: synthesis and biological activity, Journal of Medicinal Chemistry, 1992, 35(1), 198-200

Synthetic Routes 12

Condições de reacção

Referência

- Substituted naphthyridine-, quinoline- and benzoxazinecarboxylic acids as antibacterial agents, European Patent Organization, , ,

Synthetic Routes 13

Condições de reacção

Referência

- Quinolinonecarboxylic acid derivatives, Japan, , ,

Synthetic Routes 14

Condições de reacção

1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 80 °C

Referência

- 2-aryl-3-carbonylquinolones: design, synthesis and biological evaluation of novel HCV NS5B polymerase inhibitors, Huaxue Xuebao, 2014, 72(8), 906-913

Synthetic Routes 15

Condições de reacção

Referência

- Product subclass 3: enol ethers, Science of Synthesis, 2008, 32, 589-756

Synthetic Routes 16

Condições de reacção

1.1 Reagents: Tributylamine Solvents: Toluene ; 40 °C; 1 h, 40 °C

1.2 rt

1.3 Reagents: Carbon dioxide ; 1 h, 2 atm, rt

1.4 Reagents: Potassium carbonate Solvents: Toluene ; 110 - 115 °C; 110 - 115 °C

1.2 rt

1.3 Reagents: Carbon dioxide ; 1 h, 2 atm, rt

1.4 Reagents: Potassium carbonate Solvents: Toluene ; 110 - 115 °C; 110 - 115 °C

Referência

- Process for preparation of quinolone main ring compounds, China, , ,

Synthetic Routes 17

Condições de reacção

1.1 Reagents: Triethylamine Catalysts: Magnesium chloride ; 10 - 25 °C

1.2 Reagents: Hydrochloric acid

1.3 Reagents: Acetic anhydride

1.4 Solvents: Dimethyl sulfoxide

1.2 Reagents: Hydrochloric acid

1.3 Reagents: Acetic anhydride

1.4 Solvents: Dimethyl sulfoxide

Referência

- Diethyl malonate, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, 1, 1-4

Synthetic Routes 18

Condições de reacção

1.1 Reagents: Sodium fluoride Solvents: Dimethylformamide ; 2 h, reflux

Referência

- Preparation of uracils and related compounds as antibacterials that inhibit bacterial DNA polymerase IIIC and type II bacterial topoisomerase., United States, , ,

Synthetic Routes 19

Condições de reacção

Referência

- Preparation of pyridinylquinolones as antibacterials, European Patent Organization, , ,

1-Cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acid Ethyl Ester Raw materials

- 2,3,4,5-Tetrafluorobenzoyl chloride

- 2,3,4,5-Tetrafluorobenzoylacetic Acid Ethyl Ester

- Propanedioic acid, 2-[[cyclopropyl(2,3,4-trifluorophenyl)amino]methylene]-, 1,3-diethyl ester

- Ethyl potassium malonate

- (dimethoxymethyl)dimethylamine

- Benzenepropanoic acid, α-[(cyclopropylamino)methylene]-2,3,4,5-tetrafluoro-β-oxo-, ethyl ester, (E)- (9CI)

- Benzenepropanoic acid, α-[(cyclopropylamino)methylene]-2,3,4,5-tetrafluoro-β-oxo-, ethyl ester

- (Z)-ethyl 3-(cyclopropylamino)-2-(2,3,4,5-tetrafluorobenzoyl)acrylate

- cyclopropanamine

- Ethyl 3-(N,N-dimethylamino)acrylate

1-Cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acid Ethyl Ester Preparation Products

1-Cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acid Ethyl Ester Literatura Relacionada

-

Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458

-

Mengmeng Lan,Guodong Cui,Hongwei Zhang Org. Chem. Front., 2019,6, 3566-3574

-

Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407

-

C. D. Andersson,S. H. Rondahl,M. M. Koza,B. Frick,F. Ekström,A. Linusson Phys. Chem. Chem. Phys., 2017,19, 25369-25379

94242-51-0 (1-Cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acid Ethyl Ester) Produtos relacionados

- 105404-65-7(Ethyl 1-cyclopropyl-6-fluoro-4-oxo-7-(piperazin-1-yl)-1,4-dihydroquinoline-3-carboxylate)

- 103460-87-3(Ethyl 1-cyclopropyl-6,8-difluoro-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate)

- 1807107-82-9(3-Bromo-5-nitro-N,N,2-trimethylaniline)

- 2172609-02-6(1-(2-nitrophenyl)penta-1,4-dien-3-one)

- 1805361-61-8(Methyl 3-amino-6-(difluoromethyl)-2-methylpyridine-5-acetate)

- 1806847-97-1(4-Cyano-6-(difluoromethyl)-2-methylpyridine-3-carbonyl chloride)

- 1823822-67-8(tert-butyl 4-(cyano(4-fluorophenyl)methylene)piperidine-1-carboxylate)

- 2136001-74-4((2S)-2-acetamido-3-(1H-pyrazol-4-yl)propanoic acid)

- 26621-44-3(3-nitropyrazole)

- 28725-67-9(Poly[oxy-1,3-propanediyloxy(1,4-dioxo-1,4-butanediyl)])

Fornecedores recomendados

Changzhou Guanjia Chemical Co., Ltd

Membro Ouro

CN Fornecedor

A granel

Wuhan brilliant Technology Co.,Ltd

Membro Ouro

CN Fornecedor

A granel

atkchemica

Membro Ouro

CN Fornecedor

Reagente

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

Membro Ouro

CN Fornecedor

Reagente

Shanghai Xinsi New Materials Co., Ltd

Membro Ouro

CN Fornecedor

A granel